Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-

Description

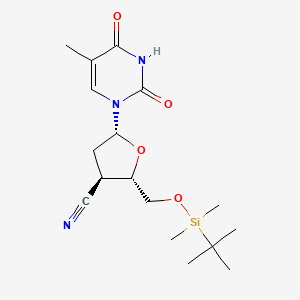

Chemical Structure and Key Features The compound Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- (CAS: 117174-39-7) is a modified thymidine derivative with two critical functional groups:

Properties

CAS No. |

117174-39-7 |

|---|---|

Molecular Formula |

C17H27N3O4Si |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(2S,3R,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |

InChI |

InChI=1S/C17H27N3O4Si/c1-11-9-20(16(22)19-15(11)21)14-7-12(8-18)13(24-14)10-23-25(5,6)17(2,3)4/h9,12-14H,7,10H2,1-6H3,(H,19,21,22)/t12-,13-,14-/m1/s1 |

InChI Key |

ASRCITJDRZNWOT-MGPQQGTHSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)C#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bu2MeSiCNddT typically involves a series of well-defined chemical reactions. One common method includes the reaction of dibutylmethylsilane with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Bu2MeSiCNddT is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Bu2MeSiCNddT undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves nucleophiles such as halides or amines.

Common Reagents and Conditions

The reactions of Bu2MeSiCNddT are usually carried out under mild conditions to prevent decomposition. Solvents like dichloromethane or tetrahydrofuran are commonly used. The choice of reagent and conditions depends on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation of Bu2MeSiCNddT can yield silanols, while reduction can produce silanes. Substitution reactions often result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon compounds.

Scientific Research Applications

Bu2MeSiCNddT has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

Industry: Bu2MeSiCNddT is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Bu2MeSiCNddT exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that Bu2MeSiCNddT can modulate enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues of Thymidine

The following table compares Thymidine, 3'-cyano-3'-deoxy-5'-O-TBS with other thymidine derivatives featuring modifications at the 3' and 5' positions:

| Compound Name | CAS Number | Modifications | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| Thymidine, 3'-cyano-3'-deoxy-5'-O-TBS | 117174-39-7 | 3'-CN, 5'-O-TBS | C₁₉H₃₁N₃O₅Si | ~421.6 g/mol | Nucleotide synthesis, antiviral research |

| Thymidine, 3'-azido-3'-deoxy-5'-benzoate (9CI) | 106060-78-0 | 3'-azido (-N₃), 5'-benzoate | C₁₇H₁₇N₅O₅ | 371.35 g/mol | Click chemistry, prodrug development |

| 3'-Azido-5'-isocyano-3',5'-dideoxythymidine | 132101-32-7 | 3'-azido, 5'-isocyano (-NC) | C₁₁H₁₁N₅O₃ | 285.24 g/mol | Antiviral research (e.g., HIV inhibitors) |

| Thymidine,2'-deoxy-5'-O-phosphonoadenylyl-(3'→5')- (9CI) | 2147-15-1 | 5'-phosphonoadenylyl linkage | C₂₀H₂₇N₇O₁₃P₂ | 635.42 g/mol | Oligonucleotide ligation studies |

| 5'-O-DMT-thymidine-3'-CE-phosphoramidite (phosphoramidite derivative) | N/A | 5'-O-dimethoxytrityl (DMT), 3'-cyanoethyl (CE) phosphoramidite | C₄₀H₄₉N₄O₈P | ~752.8 g/mol | Automated DNA synthesis |

Key Observations :

- Functional Group Diversity: The 3'-position modifications (cyano, azido, isocyano) influence reactivity and biological activity. Cyano groups enhance metabolic stability, while azido groups enable bioorthogonal chemistry (e.g., click reactions) .

- Protective Groups : The TBS group (in the target compound) offers steric protection comparable to dimethoxytrityl (DMT) but with distinct cleavage conditions (TBS requires fluoride ions; DMT uses acidic conditions) .

Silyl-Protected Nucleoside Analogues

The TBS group is a common protective moiety in nucleoside chemistry. Below is a comparison with other silylated derivatives:

| Compound Name | CAS Number | Silyl Group | Core Nucleoside | Molecular Weight | Synthetic Utility |

|---|---|---|---|---|---|

| Thymidine, 3'-cyano-3'-deoxy-5'-O-TBS | 117174-39-7 | TBS | Thymidine | ~421.6 g/mol | 5'-OH protection in oligonucleotide synthesis |

| 2'-TBDMS-Ac-rC (N-acetyl-5'-O-TBS-cytidine) | 119794-51-3 | TBS | Cytidine | 399.51 g/mol | RNA synthesis, stability enhancement |

| (3S,4S)-3,4-Bis[TBS-oxy]pyrrolidine | 138228-47-4 | Bis-TBS | Pyrrolidine | 331.64 g/mol | Chiral auxiliary in organic synthesis |

Key Observations :

- TBS vs. Other Silyl Groups : The TBS group is favored for its stability under basic and nucleophilic conditions, unlike smaller silyl groups (e.g., trimethylsilyl) that are more labile .

- Cost and Accessibility : TBS-protected compounds are often expensive due to multi-step synthesis (e.g., RC894-1 in is priced at $4,000/g) .

Biological Activity

Thymidine, specifically the compound Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- , is a modified nucleoside with significant implications in biochemical research and potential therapeutic applications. This compound is characterized by its unique structural modifications which enhance its stability and reactivity compared to natural thymidine.

- Chemical Name : Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-

- CAS Number : 117174-39-7

- Molecular Formula : C17H27N3O4Si

- Molecular Weight : 365.505 g/mol

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological macromolecules. The presence of the cyano group and silyl ether moiety enhances its stability and solubility in various biological environments.

Thymidine derivatives often act as substrates for DNA polymerases, influencing DNA synthesis and repair mechanisms. The introduction of a cyano group may alter the binding affinity and specificity of these enzymes, potentially leading to enhanced or inhibited DNA replication processes.

Antiviral Activity

Studies have indicated that modified thymidine analogs exhibit antiviral properties, particularly against viruses such as HIV and herpes simplex virus (HSV). The mechanism typically involves the incorporation of these analogs into viral DNA, leading to premature termination of DNA synthesis.

Anticancer Potential

Thymidine analogs have been investigated for their potential as chemotherapeutic agents. Their ability to interfere with DNA synthesis makes them candidates for targeting rapidly dividing cancer cells. In vitro studies have shown that compounds similar to Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- can induce apoptosis in cancer cell lines.

Case Studies

Comparative Analysis of Thymidine Derivatives

| Compound Name | CAS No. | Molecular Weight | Biological Activity |

|---|---|---|---|

| Thymidine | 50-89-5 | 242.24 g/mol | Natural nucleoside |

| Thymidine Analog A | 117174-39-7 | 365.505 g/mol | Antiviral and anticancer |

| Thymidine Analog B | 116195-68-7 | 365.505 g/mol | Antiviral properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.